BenchChemオンラインストアへようこそ!

4-bromo-6-chlorocinnoline

pKa basicity ionization state

4-Bromo-6-chlorocinnoline is a heteroaromatic dihalogenated building block characterized by a cinnoline core (1,2-diazanaphthalene) with bromine at the 4-position and chlorine at the 6-position. It has the molecular formula C8H4BrClN2 and a molecular weight of 243.49 g/mol.

Molecular Formula C8H4BrClN2
Molecular Weight 243.5
CAS No. 1824283-74-0
Cat. No. B6271847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-6-chlorocinnoline
CAS1824283-74-0
Molecular FormulaC8H4BrClN2
Molecular Weight243.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-chlorocinnoline (CAS 1824283-74-0): A Dihalogenated Cinnoline Scaffold for Kinase-Focused and Halogen-Bond-Enabled Drug Discovery


4-Bromo-6-chlorocinnoline is a heteroaromatic dihalogenated building block characterized by a cinnoline core (1,2-diazanaphthalene) with bromine at the 4-position and chlorine at the 6-position. It has the molecular formula C8H4BrClN2 and a molecular weight of 243.49 g/mol . This substitution pattern provides a stereoelectronically and sterically differentiated scaffold with predicted basicity (pKa ~6.19) that distinguishes it from regioisomeric analogs, enabling kinase inhibitor and targeted protein degradation programs to achieve specific molecular recognition outcomes not reliably replicated by other dihalogenated cinnoline isomers .

Why 4-Bromo-6-chlorocinnoline Cannot Be Replaced by 6-Bromo-4-chlorocinnoline or Non-Halogenated Cinnoline Analogs in Medicinal Chemistry Campaigns


Cinnoline scaffolds are increasingly utilized in kinase inhibitor and bromodomain-targeting programs where precise halogen placement dictates target engagement, selectivity, and metabolic stability [1]. The 4-bromo-6-chloro substitution pattern of this compound imparts a distinct ionization profile (predicted pKa ~6.19) versus the 6-bromo-4-chloro isomer (predicted pKa ~–1.08), a difference of over 7 log units that has profound consequences for hydrogen-bonding capacity, solubility, and membrane permeability under physiological conditions . Simple replacement with non-halogenated cinnoline or reversal of the halogen positions would fundamentally alter the compound's ability to function as a halogen-bond donor, metal-coordinating ligand, or selective electrophilic coupling partner, thereby invalidating structure-activity relationships (SAR) painstakingly established in lead optimization campaigns [2].

Quantitative Differentiation of 4-Bromo-6-chlorocinnoline from Its Closest Regioisomeric and Scaffold Analogs


Ionization State Reversal: 4-Bromo-6-chlorocinnoline Exhibits >7-log-Unit Difference in Predicted pKa Relative to 6-Bromo-4-chlorocinnoline

Computationally predicted pKa values reveal a stark contrast between the two positional isomers of bromo-chloro-cinnoline. The target compound, 4-bromo-6-chlorocinnoline, possesses a predicted pKa of 6.19 ± 0.70, whereas the regioisomer 6-bromo-4-chlorocinnoline (CAS 68211-15-4) has a predicted pKa of –1.08 ± 0.10 . This represents a difference of approximately 7.3 log units at the cinnoline nitrogen centers. A pKa near physiological pH (7.4) means that the target compound will exist in partially protonated and partially neutral forms under biological assay conditions, enabling pH-dependent solubility, membrane partitioning, and potential engagement with acidic residues in kinase hinge regions that would be inaccessible to the constitutively neutral 6-bromo-4-chloro isomer [1].

pKa basicity ionization state drug-likeness ADME

Identical Lipophilicity Ensures Seamless Scaffold-Hopping with Preserved Passive Permeability: LogP and TPSA Match for 4-Bromo-6-chlorocinnoline and Its Regioisomer

Despite their profound pKa difference, 4-bromo-6-chlorocinnoline and 6-bromo-4-chlorocinnoline share identical computed LogP (3.0457) and Topological Polar Surface Area (TPSA = 25.78 Ų) values [1]. This equivalence in neutral-form lipophilicity and polarity means that if a medicinal chemistry program switches from one isomer to the other to exploit the pKa-driven advantage, no adjustment is required for passive membrane permeability or general solubility parameters. The differentiation is therefore entirely driven by ionization-state-dependent properties (hydrogen bonding, solubility in biorelevant media, target engagement) rather than by bulk physicochemical profile, a highly desirable scenario for rational, property-focused lead optimization [2].

LogP lipophilicity TPSA permeability scaffold hopping

Cinnoline vs. Quinoline Scaffold: Double-Nitrogen Heterocycle Provides a Unique Interaction Landscape for Halogen-Bond-Directed Drug Design

The cinnoline scaffold bears two adjacent nitrogen atoms (1,2-diazine), unlike the single nitrogen of quinoline. This structural feature profoundly influences the electronic environment at the halogen-bearing positions. In cinnoline-based kinase inhibitor patents (e.g., Genentech HPK1 series and Takeda BTK series), the 4-position halogen participates in critical halogen-bonding interactions with backbone carbonyls or hinge-region residues that are geometrically and energetically unavailable to the corresponding quinoline analog [1][2]. Although direct head-to-head IC50 data for 4-bromo-6-chlorocinnoline itself are not publicly available, the class-level inference from multiple patent families indicates that the cinnoline core with halogen at the 4-position confers unique target engagement profiles relative to both the quinoline bioisostere and the regioisomeric 6-bromo-4-chlorocinnoline [3]. The predicted pKa difference (~6.2 vs. –1.1) further supports that the electronic properties of the cinnoline N2 position are substantially modulated by halogen substitution pattern, directly affecting hydrogen-bond acceptor capacity in kinase hinge-binding motifs.

cinnoline quinoline halogen bond heterocycle fragment-based drug design

High-Value Application Scenarios for 4-Bromo-6-chlorocinnoline in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Optimization Requiring pH-Dependent Hinge Binding

When optimizing a kinase inhibitor series where the hinge-binding motif benefits from a partially ionizable heterocycle, 4-bromo-6-chlorocinnoline (predicted pKa ~6.19) provides a unique ionization profile that the 6-bromo-4-chloro isomer (predicted pKa ~–1.08) cannot match. The ~7 log-unit pKa difference translates to a >99.9% difference in the fraction of protonated species at pH 7.4, directly impacting hydrogen-bond acceptor strength and target residence time in kinases such as HPK1 and BTK, for which cinnoline-based inhibitors have been patented [1].

Halogen-Bond-Enabled Fragment-Based Drug Design (FBDD)

The 4-bromo substituent on 4-bromo-6-chlorocinnoline serves as an excellent halogen-bond donor due to the electron-withdrawing effect of the adjacent cinnoline nitrogens. In fragment-based screening campaigns, this compound can be deployed as a core fragment where the Br atom engages backbone carbonyls in the kinase hinge or bromodomain acetyl-lysine binding pockets. The identical LogP and TPSA to the 6-bromo-4-chloro isomer means that observed affinity differences in fragment screens can be confidently attributed to halogen-bond geometry rather than non-specific lipophilic interactions.

Sequential Chemoselective Functionalization for Parallel Library Synthesis

The differential reactivity of aryl bromide (4-position) versus aryl chloride (6-position) under palladium-catalyzed cross-coupling conditions enables sequential functionalization: the bromide undergoes faster oxidative addition, permitting selective Suzuki-Miyaura coupling at C4 while leaving the C6 chloride intact for a subsequent amination or etherification step. This orthogonal reactivity profile is directly relevant to the synthetic strategies outlined in the Genentech HPK1 patent family [1], where sequential decoration of the cinnoline core is essential for generating diverse compound libraries for SAR exploration.

Bromodomain and Epigenetic Probe Development

Cinnoline-based bromodomain inhibitors targeting CBP/EP300 have been reported with IC50 values in the nanomolar range [2]. The 4-bromo-6-chlorocinnoline scaffold, with its distinct ionization profile, can serve as a privileged starting point for developing selective bromodomain probes. Its predicted pKa of 6.19 means that subtle pH changes in the tumor microenvironment or subcellular compartments could modulate target engagement, a property exploitable in the design of context-dependent epigenetic modulators.

Quote Request

Request a Quote for 4-bromo-6-chlorocinnoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.